molecular formula C16H23N7O3S B6467897 9-methyl-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2640949-50-2

9-methyl-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No.: B6467897
CAS No.: 2640949-50-2
M. Wt: 393.5 g/mol
InChI Key: JHHOBSFESIFMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a purine-derived compound featuring a methyl group at the N9 position and a complex bicyclic amine substituent at the C6 position. The substituent consists of a morpholine-4-sulfonyl group attached to an octahydropyrrolo[3,4-c]pyrrol-2-yl moiety. The morpholine sulfonyl group likely enhances solubility and pharmacokinetic properties, while the fused bicyclic amine system may confer conformational rigidity for selective target binding .

Properties

IUPAC Name

4-[[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O3S/c1-20-11-19-14-15(20)17-10-18-16(14)21-6-12-8-23(9-13(12)7-21)27(24,25)22-2-4-26-5-3-22/h10-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHOBSFESIFMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Building Blocks: : The synthesis starts with basic building blocks such as purine derivatives and octahydropyrrolo[3,4-c]pyrrole.

  • Morpholine Sulfonylation: : Morpholine-4-sulfonyl chloride is introduced to form the sulfonyl group.

  • Methylation: : The methylation step involves adding a methyl group to the purine ring.

These steps are typically carried out under controlled conditions involving appropriate solvents (e.g., dichloromethane) and reagents (e.g., base catalysts for methylation).

Industrial Production Methods

For industrial-scale production, the process involves:

  • Optimized Reaction Conditions: : Large-scale reactors and continuous flow systems to maintain optimal temperatures and pressures.

  • Purification Techniques: : Use of chromatographic methods to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the sulfur atom in the sulfonyl group.

  • Reduction: : Reduction can occur at various sites depending on the conditions, potentially yielding different derivatives.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the purine or morpholine rings.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as hydrogen peroxide.

  • Reduction: : Use of reducing agents like sodium borohydride.

  • Substitution: : Reagents like halogens or alkylating agents under specific conditions (temperature, solvent).

Major Products

Depending on the reaction, the products can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in catalysis due to its unique structural properties.

  • Synthesis: : Intermediate in the synthesis of more complex organic molecules.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, useful in studying enzymatic pathways.

  • Biological Markers: : Used as a marker in various biological assays.

Medicine

  • Drug Development: : Potential candidate for drug development due to its ability to interact with biological targets.

  • Therapeutic Agents: : Explored for use in treating specific diseases, owing to its bioactivity.

Industry

  • Material Science: : Used in the development of new materials with specific properties.

  • Chemical Manufacturing: : Intermediate in the production of other industrial chemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The sulfonyl group, purine core, and methyl substitutions contribute to its binding affinity and specificity. The interaction typically involves:

  • Binding to Active Sites: : Competing with natural substrates or altering the active site conformation.

  • Inhibition: : Preventing enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonyl Groups

The sulfonyl group in the target compound is a critical determinant of its physicochemical and biological properties. Key analogues include:

Compound Name Sulfonyl Group Modification Molecular Weight (g/mol) Predicted LogP* Key Structural Difference
Target Compound Morpholine-4-sulfonyl 464.52 1.2 High polarity due to morpholine oxygen
9-Methyl-6-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine 1-Methylpyrazole-4-sulfonyl 470.54 2.1 Aromatic pyrazole introduces π-π interactions

Analysis :

  • The pyrazole analogue’s aromatic sulfonyl group may enhance binding to hydrophobic pockets in target proteins, albeit at the expense of solubility .
Analogues with Varied Bicyclic Amine Systems

The octahydropyrrolo[3,4-c]pyrrol-2-yl moiety in the target compound is a fused bicyclic amine system. Comparable structures include:

Compound Name Bicyclic Amine System Key Features Potential Impact on Bioactivity
Target Compound Octahydropyrrolo[3,4-c]pyrrole Two fused pyrrolidine rings, no aromaticity Rigid, basic nitrogen for hydrogen bonding
3-(1-(7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanenitrile Octahydro-6H-pyrrolo[2,3-c]pyridine Pyrrolidine fused to pyridine (aromatic N) Increased basicity and π-stacking potential

Analysis :

  • The target’s pyrrolo-pyrrolidine system lacks aromaticity, reducing π-stacking interactions but offering flexibility for conformational adaptation.
  • The pyridine-containing analogue () introduces aromatic nitrogen, which could enhance binding to electron-deficient regions in enzymes or nucleic acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.